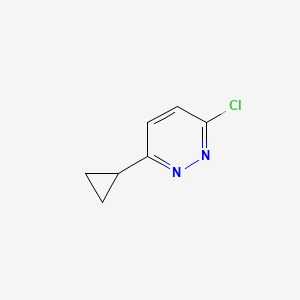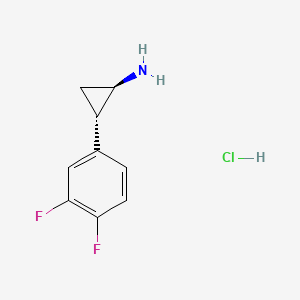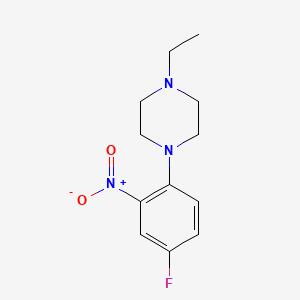![molecular formula C9H13NO2S B1425061 2-[3-(Methylsulfonyl)phenyl]ethylamine CAS No. 933696-63-0](/img/structure/B1425061.png)
2-[3-(Methylsulfonyl)phenyl]ethylamine
Übersicht
Beschreibung
“2-[3-(Methylsulfonyl)phenyl]ethylamine” is a compound with the CAS Number: 933696-63-0 and a molecular weight of 199.27 . It is a light yellow to brown liquid or solid .
Molecular Structure Analysis
The IUPAC name of this compound is 2-[3-(methylsulfonyl)phenyl]ethanamine . The InChI code is 1S/C9H13NO2S/c1-13(11,12)9-4-2-3-8(7-9)5-6-10/h2-4,7H,5-6,10H2,1H3 .Physical And Chemical Properties Analysis
This compound has a storage temperature of +4°C . It is a light yellow to brown liquid or solid .Wissenschaftliche Forschungsanwendungen
Conformational Analysis in Organic Sulfur Compounds
Research by Brunet et al. (1986) on the synthesis and conformational analysis of 1-phenyl-2-methylsulfinyl-(and -sulfonyl-)ethylamine and its derivatives shows the importance of the compound in understanding configuration-dependent conformational behavior in organic chemistry. This work is fundamental in analyzing how sulfoxides and sulfones behave conformationally, providing insights into the donor-acceptor interactions between nitrogen and sulfur in these compounds (Brunet et al., 1986).
Enantiomer Resolution in Pharmaceutical Research
The resolution of racemic compounds like (1-methyl-2-phenyl)-ethylamine into pure enantiomers is a critical process in pharmaceutical research, as described by Dombrády Zs et al. (2019). This process is vital for creating effective pharmaceutical compounds and for organic chemical research, demonstrating the importance of compounds like 2-[3-(Methylsulfonyl)phenyl]ethylamine in developing therapeutic drugs (Dombrády Zs et al., 2019).
Molecular Complex Formation in Chiral Chemistry
A study by Charpin et al. (1986) on the formation of a crystalline molecular complex involving chiral sulfoxide and chiral amide, using compounds like (R)-methyl p-tolyl sulfoxide and (S)-N-(3,5-dinitrobenzoyl)-1-phenyl ethylamine, highlights the application of 2-[3-(Methylsulfonyl)phenyl]ethylamine in the field of chiral chemistry. Such research is crucial for understanding molecular interactions and the role of chirality in chemical reactions (Charpin et al., 1986).
Antidepressant Drug Research
Yardley et al. (1990) explored derivatives of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine for potential antidepressant activity, demonstrating the role of 2-[3-(Methylsulfonyl)phenyl]ethylamine derivatives in the development of new antidepressant drugs. This research contributes to understanding how certain chemical structures can influence neurotransmitter uptake and provide antidepressant effects (Yardley et al., 1990).
Application in Bioorganic Chemistry
In the field of bioorganic chemistry, the compound's derivatives have been used in biomolecular docking, synthesis, and bioassay studies, as reported by Baker Jawabrah Al-Hourani et al. (2020). Such studies are crucial for developing novel compounds with potential therapeutic applications, showcasing the versatility of 2-[3-(Methylsulfonyl)phenyl]ethylamine in medicinal chemistry (Baker Jawabrah Al-Hourani et al., 2020).
Zukünftige Richtungen
In the field of optoelectronics, perovskite light-emitting diodes (PeLEDs) show strong promise for a new generation of light sources . The introduction of a multifunctional molecule like 2-(4-(methylsulfonyl)phenyl)ethylamine (MSPE) can help achieve an ideal emitter structure with superior characteristics . This suggests potential future applications of “2-[3-(Methylsulfonyl)phenyl]ethylamine” in the development of PeLEDs .
Eigenschaften
IUPAC Name |
2-(3-methylsulfonylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-13(11,12)9-4-2-3-8(7-9)5-6-10/h2-4,7H,5-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWYCAKEVPDNNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Methylsulfonyl)phenyl]ethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylacetamide](/img/structure/B1424979.png)
![3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B1424980.png)
![9-Ethyl-6,9-diazaspiro[4.5]decane](/img/structure/B1424981.png)
![1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B1424983.png)
![1H-Pyrrolo[3,2-b]pyridine 4-oxide](/img/structure/B1424989.png)

![5,6-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1424991.png)
![2-chloro-N-{[2-(1H-pyrazol-1-ylmethyl)phenyl]methyl}acetamide](/img/structure/B1424992.png)
![6-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1424993.png)
![2-[4-Methoxy-3-(methylsulfanyl)phenyl]acetonitrile](/img/structure/B1424994.png)


![Ethyl 2-[(5-nitropyridin-2-yl)amino]acetate](/img/structure/B1425000.png)
